molecular formula C17H24N6O2 B3012562 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide CAS No. 2034517-58-1

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide

Cat. No. B3012562
CAS RN: 2034517-58-1
M. Wt: 344.419
InChI Key: KKCBLJZBOIYVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide is a chemical that likely contains a triazine ring, which is a six-membered heterocyclic compound with three carbon atoms and three nitrogen atoms. The triazine ring in this compound is substituted with dimethylamino groups and a phenoxypropanamide moiety. This structure suggests that the compound could have interesting chemical and physical properties, as well as potential applications in various fields such as materials science or pharmaceuticals.

Synthesis Analysis

The synthesis of compounds related to this compound involves the reaction of aminophenol or aminothiophenol derivatives with amines. For instance, N,N-Bis(dichloro-s-triazinyl)-2-aminophenol reacts with dimethylamine to give N,O-bis(s-triazinyl)-2-aminophenol and N-s-triazinyl-2-aminophenol through a process of aminodechlorination and N→O migration . These reactions are indicative of the potential synthetic routes that could be employed to synthesize the compound , involving the use of dimethylamine and a suitable triazinyl precursor.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which can undergo various substitutions. The vibrational assignments of related compounds, such as N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, have been studied in the fingerprint region of infrared and Raman spectra . These studies provide insights into the vibrations of different functional groups, which are crucial for understanding the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of triazine derivatives can be influenced by the presence of ortho-OH or -SH groups. For example, N,N-bis(s-triazinyl)-arylamines that lack these groups are stable against amine attack, while phenoxy-dimethoxy-s-triazine reacts readily with dimethylamine . This suggests that the chemical reactions of this compound would depend on the substituents present on the triazine ring and the surrounding functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The vibrational spectroscopy analysis of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine provides information on the compound's crystalline, quenched, and molten states . Such analyses are essential for understanding the behavior of the compound under different conditions and can help predict properties like melting point, solubility, and stability.

Scientific Research Applications

Synthesis and Characterization

  • Bi-Functional Melamine Derivatives : Research by Matsukawa et al. focused on synthesizing bi-functional melamine derivatives, showing how modifications in the melamine structure can impact the properties and potential applications of the resulting compounds, particularly in polymer science (Matsukawa et al., 1980).

  • Inorganic N-Amino Analogue of Pyrrole : Engelhardt and Park synthesized a compound that acts as an inorganic analogue to pyrrole, illustrating the versatility of triazine derivatives in creating heterocyclic compounds with potential electronic and optical applications (Engelhardt & Park, 1996).

Polymer Science

  • Novel Recovery of Nano-Structured Ceria : Veranitisagul et al. utilized a benzoxazine dimer, related in functional group manipulation, to synthesize nano-structured ceria (CeO2), highlighting the potential of using such compounds in nanomaterial synthesis and applications (Veranitisagul et al., 2011).

Biochemistry and Molecular Biology

  • Bis-Phenothiazinium Photosensitizers : A study by Wilson et al. on bis-phenothiazinium compounds, which share structural motifs with N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide, explored their application as potent DNA photosensitizers, opening avenues in photodynamic therapy and molecular biology research (Wilson et al., 2008).

Materials Science

  • Fluorescent Dyes with Large Stokes Shifts : The synthesis of derivatives of 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines by Rihn et al. demonstrates the role of triazine derivatives in creating fluorescent dyes with significant applications in materials science, particularly for imaging and sensing applications (Rihn et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism would involve interaction with biological targets. If it’s a material, the mechanism might involve physical properties like conductivity or reactivity .

Future Directions

The future directions for research would depend on the properties and potential applications of the compound. This could involve studying its reactivity, exploring its uses in various industries, or investigating its biological activity .

properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-12(25-13-9-7-6-8-10-13)15(24)18-11-14-19-16(22(2)3)21-17(20-14)23(4)5/h6-10,12H,11H2,1-5H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCBLJZBOIYVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.